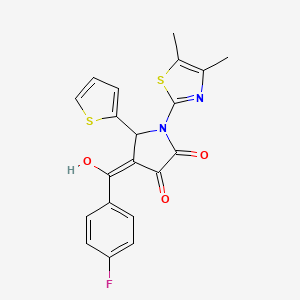

1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

1-(4,5-Dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrolone core substituted with a 4,5-dimethylthiazolyl group, a 4-fluorobenzoyl moiety, and a thiophen-2-yl unit. This compound has garnered attention for its role as a matriptase inhibitor, a serine protease implicated in cancer progression and inflammatory diseases. Its structure-activity relationship (SAR) has been explored through comparative studies with analogs, revealing critical substituent effects on inhibitory potency .

Properties

IUPAC Name |

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O3S2/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGWXODJCLSSBD-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a novel heterocyclic derivative that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to explore its biological activity through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 305.34 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. The following sections summarize key findings from recent research.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- Colon Carcinoma (HCT-116)

- Hepatocellular Carcinoma (HepG-2)

Cytotoxicity Data

Table 1 summarizes the IC values for the compound against different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HCT-116 | 15.5 |

| HepG-2 | 22.3 |

These values indicate that the compound is particularly effective against colon carcinoma cells, suggesting a selective cytotoxic profile.

The proposed mechanism of action involves the induction of apoptosis in cancer cells. This is supported by:

- Increased Reactive Oxygen Species (ROS) : Treatment with the compound leads to elevated levels of ROS, which are known to trigger apoptotic pathways.

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G0/G1 phase arrest in treated cells, preventing their proliferation.

Case Studies and Experimental Findings

A study published in 2022 investigated the synthesis and biological evaluation of various pyrrole derivatives, including our compound of interest. The findings indicated that compounds with thiophene and thiazole moieties showed enhanced anticancer activity compared to their counterparts lacking these groups .

Detailed Research Findings

In a comparative study, this compound was evaluated alongside other synthesized derivatives. The results indicated that:

- The presence of the fluorobenzoyl group significantly contributed to the overall cytotoxicity.

- Compounds with similar structural motifs but lacking either the thiazole or thiophene rings exhibited reduced activity.

Comparison with Similar Compounds

The compound’s biological and structural properties are best understood through comparisons with isostructural and functionally related derivatives. Key findings are summarized below:

Inhibitory Potency Against Matriptase

A screen of 140 structurally similar compounds identified 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (IC₅₀ = 2.6 μM) as the most potent matriptase inhibitor among its analogs. Its superiority is attributed to the 4-fluorobenzoyl group at position 4, which enhances binding affinity compared to bulkier or less electronegative substituents. For example:

- F3226-1198 : Substituted with a thiophene-2-carbonyl group at position 4 (IC₅₀ = 7.0 μM).

- STOCK3S-92907 : Features a benzoyl group instead of 4-fluorobenzoyl (IC₅₀ = 21.8 μM).

The fluorinated aryl group likely optimizes hydrophobic interactions and electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .

Table 1. Inhibitory Potency of Selected Analogs

| Compound Name | R₁ (Position 4) | R₂ (Position 5) | IC₅₀ (μM) |

|---|---|---|---|

| This compound | 4-Fluorobenzoyl | Thiophen-2-yl | 2.6 |

| F3226-1198 | Thiophene-2-carbonyl | Thiophen-2-yl | 7.0 |

| STOCK3S-92907 | Benzoyl | Thiophen-2-yl | 21.8 |

Structural and Crystallographic Comparisons

Isostructural halogenated analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo derivative (5), exhibit nearly identical triclinic crystal packing (space group P̄1) but differ in halogen substituents (Cl vs. Br).

Functional Group Contributions

- Thiazole/Thiophene Moieties : The 4,5-dimethylthiazolyl and thiophen-2-yl groups contribute to π-π stacking and hydrogen bonding, critical for stabilizing inhibitor-enzyme interactions.

- Hydroxy Group at Position 3 : Enhances hydrogen-bonding capacity, a feature conserved in active analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.